(4-Chloro-3-fluorophenyl)methanamine
CAS No.: 72235-58-6
Cat. No.: VC21222750
Molecular Formula: C7H7ClFN
Molecular Weight: 159.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72235-58-6 |
|---|---|
| Molecular Formula | C7H7ClFN |
| Molecular Weight | 159.59 g/mol |
| IUPAC Name | (4-chloro-3-fluorophenyl)methanamine |
| Standard InChI | InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 |
| Standard InChI Key | HSNPBYKCCNMQNA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CN)F)Cl |
| Canonical SMILES | C1=CC(=C(C=C1CN)F)Cl |
Introduction
Fundamental Properties and Structure
(4-Chloro-3-fluorophenyl)methanamine is a benzylamine derivative with the molecular formula C7H7ClFN. The compound features a benzene ring substituted with a chlorine atom at position 4 and a fluorine atom at position 3, along with a methylamine group (-CH2NH2). This specific substitution pattern imparts distinct electronic and steric properties that influence the compound's chemical behavior and biological interactions.
Chemical Identification Data
The following table presents the key identification parameters for (4-Chloro-3-fluorophenyl)methanamine:
| Property | Value |
|---|---|
| IUPAC Name | (4-chloro-3-fluorophenyl)methanamine |
| Molecular Formula | C7H7ClFN |
| Molecular Weight | 159.59 g/mol |
| CAS Number | 72235-58-6 |
| InChI | InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 |
| InChI Key | HSNPBYKCCNMQNA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CN)F)Cl |
The compound is also known by alternative names including 4-chloro-3-fluorobenzylamine, reflecting its structural characteristics as a substituted benzylamine.
Structural Characteristics
The molecular structure of (4-Chloro-3-fluorophenyl)methanamine features an aromatic ring with two electron-withdrawing halogen substituents that create a unique electronic distribution. The chlorine at the para position and fluorine at the meta position relative to the methylamine group influence several key properties:
These structural characteristics are fundamental to understanding the compound's behavior in various chemical reactions and its interactions with biological targets.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of (4-Chloro-3-fluorophenyl)methanamine typically follows a multi-step process starting from appropriate precursors. The most common synthetic pathway involves:
-
Utilizing 4-chloro-3-fluorobenzaldehyde as the starting material
-
Reducing the aldehyde group to form a primary alcohol using reducing agents such as sodium borohydride
-
Converting the primary alcohol to the corresponding amine through appropriate substitution reactions with ammonia or another amine source
This general synthetic approach can be modified based on reagent availability and specific requirements for the final product.
Industrial Production Methods
For larger-scale production, more efficient methods may be employed:
-
Continuous flow reactors rather than batch processes
-
Automated systems to enhance scalability and reproducibility
-
Optimized reaction conditions to maximize yield and purity while minimizing byproduct formation
These industrial methods ensure consistent production of high-quality material for research and commercial applications while improving efficiency and reducing waste.
Chemical Reactivity
Reaction Profiles
(4-Chloro-3-fluorophenyl)methanamine participates in various chemical reactions owing to its functional groups and electronic structure. The main reaction types include:
Nucleophilic Substitution Reactions
The primary amine group (-NH2) functions as a nucleophile in various substitution reactions, leading to the formation of:
-
Amides - through reaction with acyl chlorides or anhydrides
-
Ureas - through reaction with isocyanates
-
Other nitrogen-containing derivatives through appropriate reagents
Oxidation and Reduction Pathways
The amine functionality can undergo various transformations including:
-
Oxidation to form nitroso or nitro compounds under appropriate conditions
-
Various reduction reactions leading to different amine derivatives depending on the reagents employed
Reagents and Reaction Conditions
Successful transformations of (4-Chloro-3-fluorophenyl)methanamine require specific reagents and conditions:
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Substitution | Acyl chlorides, isocyanates | Room temperature to moderate heating, basic conditions |
| Oxidation | Hydrogen peroxide, potassium permanganate | Controlled temperature, specific pH |
| Reduction | Lithium aluminum hydride, sodium borohydride | Low temperature, anhydrous conditions |
The selection of appropriate reagents and conditions is crucial for achieving the desired transformations with high selectivity and yield.
Applications in Medicinal Chemistry
Antiviral Research
One of the most significant applications of (4-Chloro-3-fluorophenyl)methanamine is in antiviral drug development, particularly against HIV. Research has shown that compounds containing this moiety can effectively bind to the CD4 binding site on the HIV-1 gp120 protein, inhibiting viral entry into host cells.
HIV Entry Inhibitors
Studies have demonstrated that derivatives of this compound can bind within the "Phe43 cavity" of the HIV-1 gp120 protein, which is crucial for viral entry. Structure-activity relationship studies have revealed the impact of various modifications on antiviral efficacy.
Table: Antiviral Activity of (4-Chloro-3-fluorophenyl)methanamine Derivatives
| Compound ID | Substitution Pattern | Binding Affinity (kcal/mol) | Antiviral Activity |
|---|---|---|---|
| 27 | 4-Cl | -8.22 | High |
| 39 | 4-Cl + 3-F | -7.90 | Moderate |
| 21 | 4-Cl + ortho-F | -6.50 | Low |
These findings highlight the importance of specific substitution patterns for optimal antiviral activity, with certain arrangements demonstrating significantly enhanced potency.
Cancer Research Applications
(4-Chloro-3-fluorophenyl)methanamine derivatives have demonstrated promising anti-proliferative properties against various cancer cell lines. Research indicates that these compounds can induce apoptosis through mechanisms involving the inhibition of specific signaling pathways, such as the erbB family of receptors.
Case Study in Anticancer Research
In vitro studies on derivatives of (4-Chloro-3-fluorophenyl)methanamine have revealed significant anti-cancer properties against breast cancer cell lines. The mechanism was identified as apoptosis induction via modulation of cell cycle regulators, demonstrating the compound's potential as a therapeutic agent in oncology.
The anti-cancer activity appears to be related to the compound's ability to interact with specific cellular targets, potentially disrupting essential processes for cancer cell survival and proliferation. This makes the compound and its derivatives promising candidates for further development in cancer therapeutics.
Materials Science Applications
Functional Materials Development
The unique properties of (4-Chloro-3-fluorophenyl)methanamine make it valuable in synthesizing functional materials, including polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance:
-
Thermal stability of the resulting materials
-
Mechanical strength and durability
-
Specific surface properties for specialized applications
These enhancements make (4-Chloro-3-fluorophenyl)methanamine-derived materials valuable in developing advanced materials for industrial and technological applications.
Precursor Role in Materials Synthesis
As a key precursor in chemical synthesis, (4-Chloro-3-fluorophenyl)methanamine enables the creation of various specialized compounds with applications in both pharmaceuticals and materials science. Its reactivity allows for diverse modifications, opening pathways to novel materials with tailored properties for specific applications.
Biological Activity Profile
Antibacterial Properties
Beyond its antiviral applications, (4-Chloro-3-fluorophenyl)methanamine has demonstrated activity against several bacterial strains. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial research.
Mechanism of Action in Biological Systems
The biological activity of (4-Chloro-3-fluorophenyl)methanamine involves interactions with specific molecular targets such as enzymes or receptors. The halogen substituents on the benzene ring significantly influence:
-
Binding affinity to target molecules
-
Selectivity for specific biological interactions
-
Pharmacokinetic properties including absorption and distribution
The amine group forms hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and potentially disrupting essential biological processes.
Structure-Activity Relationships
Comparison with Structural Analogs
Comparing (4-Chloro-3-fluorophenyl)methanamine with structurally similar compounds provides insight into the importance of its specific substitution pattern:
Related Compounds
-
(3-Chloro-2-fluorophenyl)methanamine: Features a different substitution pattern that alters its reactivity profile and applications
-
(4-Chloro-3-trifluoromethylphenyl)methanamine: Contains a trifluoromethyl group instead of a single fluorine atom, significantly affecting its properties
Structural Determinants of Activity
The unique properties of (4-Chloro-3-fluorophenyl)methanamine derive from its specific molecular architecture:
-
The para-chloro substitution contributes to optimal binding in certain protein targets
-
The meta-fluoro substitution fine-tunes electronic distribution and lipophilicity
-
The combined effect of both halogens creates a distinctive electronic profile that determines biological activity
Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced properties for specific applications in medicine and materials science.
Future Research Directions
The unique structural and chemical properties of (4-Chloro-3-fluorophenyl)methanamine suggest several promising avenues for future research:
-
Further optimization of derivatives for enhanced antiviral activity, particularly against drug-resistant viral strains
-
Expanded investigation of anticancer applications with focus on specific signaling pathways
-
Development of novel functional materials with enhanced properties for specialized applications
-
Exploration of additional biological activities based on systematic structure-activity relationship studies
These research directions could significantly expand the applications of this versatile compound in pharmaceutical development and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume